Cas no 937609-49-9 (3-[(3,4-Difluorophenyl)methyl]azetidine)

3-[(3,4-Difluorophenyl)methyl]azetidine is a fluorinated azetidine derivative with potential applications in pharmaceutical and agrochemical research. Its structural features, including the azetidine ring and difluorophenyl moiety, contribute to its utility as a versatile intermediate in medicinal chemistry. The compound's rigid azetidine scaffold may enhance binding affinity in drug design, while the difluorophenyl group can improve metabolic stability and lipophilicity. This combination makes it valuable for developing bioactive molecules, particularly in CNS-targeted or enzyme-modulating therapies. The product is typically supplied as a high-purity solid, ensuring reproducibility in synthetic applications. Its well-defined structure allows for precise derivatization, supporting structure-activity relationship studies in lead optimization.
3-[(3,4-Difluorophenyl)methyl]azetidine structure
937609-49-9 structure
商品名:3-[(3,4-Difluorophenyl)methyl]azetidine
CAS番号:937609-49-9
MF:C10H11NF2
メガワット:183.19784
CID:1063827
PubChem ID:16780705

3-[(3,4-Difluorophenyl)methyl]azetidine 化学的及び物理的性質

名前と識別子

    • 3-[(3,4-Difluorophenyl)methyl]azetidine
    • FT-0666847
    • MFCD09053212
    • 937609-49-9
    • Z285233266
    • 3-(3,4-difluorobenzyl)azetidine
    • DTXSID70588385
    • AKOS000136782
    • SB52046
    • CS-0268794
    • SCHEMBL21006489
    • EN300-35930
    • DB-293992
    • インチ: InChI=1S/C10H11F2N/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2
    • InChIKey: USSXSTMGXCZNMH-UHFFFAOYSA-N
    • ほほえんだ: C1C(CN1)CC2=CC(=C(C=C2)F)F

計算された属性

  • せいみつぶんしりょう: 183.08600
  • どういたいしつりょう: 183.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 12Ų

じっけんとくせい

  • PSA: 12.03000
  • LogP: 2.05550

3-[(3,4-Difluorophenyl)methyl]azetidine セキュリティ情報

3-[(3,4-Difluorophenyl)methyl]azetidine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-[(3,4-Difluorophenyl)methyl]azetidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D445960-100mg
3-[(3,4-Difluorophenyl)methyl]azetidine
937609-49-9
100mg
$207.00 2023-05-18
Enamine
EN300-35930-0.05g
3-[(3,4-difluorophenyl)methyl]azetidine
937609-49-9 90%
0.05g
$200.0 2023-07-06
Enamine
EN300-35930-10.0g
3-[(3,4-difluorophenyl)methyl]azetidine
937609-49-9 90%
10.0g
$3683.0 2023-07-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1997-500MG
3-[(3,4-difluorophenyl)methyl]azetidine
937609-49-9 95%
500MG
¥ 2,574.00 2023-04-12
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1997-5G
3-[(3,4-difluorophenyl)methyl]azetidine
937609-49-9 95%
5g
¥ 9,655.00 2023-04-12
1PlusChem
1P00GXIT-10g
3-[(3,4-Difluorophenyl)Methyl]azetidine
937609-49-9 90%
10g
$4614.00 2023-12-16
1PlusChem
1P00GXIT-2.5g
3-[(3,4-Difluorophenyl)Methyl]azetidine
937609-49-9 90%
2.5g
$2139.00 2023-12-16
1PlusChem
1P00GXIT-5g
3-[(3,4-Difluorophenyl)Methyl]azetidine
937609-49-9 90%
5g
$3134.00 2023-12-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN1997-1g
3-[(3,4-difluorophenyl)methyl]azetidine
937609-49-9 95%
1g
¥3514.0 2024-04-16
1PlusChem
1P00GXIT-100mg
3-[(3,4-Difluorophenyl)Methyl]azetidine
937609-49-9 90%
100mg
$418.00 2023-12-16

3-[(3,4-Difluorophenyl)methyl]azetidine 関連文献

3-[(3,4-Difluorophenyl)methyl]azetidineに関する追加情報

A Comprehensive Overview of 3-[(3,4-Difluorophenyl)methyl]azetidine (CAS No. 937609-49-9)

The compound 3-[(3,4-Difluorophenyl)methyl]azetidine, identified by the CAS number 937609-49-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of azetidines, which are four-membered ring structures with one nitrogen atom. The presence of a difluorophenyl group attached to the azetidine ring introduces unique electronic and steric properties, making it a valuable compound for various applications.

The structure of 3-[(3,4-Difluorophenyl)methyl]azetidine consists of a central azetidine ring with a methyl group substituted at the 3-position. This methyl group is further connected to a difluorophenyl ring, which is fluorinated at the 3 and 4 positions. The fluorine atoms on the phenyl ring contribute to the molecule's electronic characteristics, enhancing its stability and reactivity in certain chemical environments.

Recent studies have explored the synthesis and characterization of this compound, highlighting its potential as a building block in medicinal chemistry. Researchers have employed various synthetic strategies, including nucleophilic substitution and coupling reactions, to efficiently construct the azetidine framework. The incorporation of fluorine atoms into the phenyl ring has been shown to improve the compound's solubility and bioavailability, making it an attractive candidate for drug development.

In terms of applications, 3-[(3,4-Difluorophenyl)methyl]azetidine has been investigated for its role in the synthesis of bioactive molecules. Its unique structure allows for easy functionalization at multiple positions on the azetidine ring, enabling the creation of diverse chemical libraries. These libraries have been screened for their potential as inhibitors of various enzymes and receptors, contributing to the discovery of novel therapeutic agents.

One notable area of research involves the use of this compound in designing inhibitors for kinases and other protein targets associated with diseases such as cancer and neurodegenerative disorders. The fluorinated phenyl group has been found to enhance binding affinity to these targets, while the azetidine ring provides structural rigidity necessary for optimal interaction.

Furthermore, recent advancements in computational chemistry have allowed researchers to model the behavior of 3-[(3,4-Difluorophenyl)methyl]azetidine in different biological systems. Molecular docking studies have revealed that the compound exhibits promising binding profiles with several drug targets, suggesting its potential as a lead compound in drug discovery programs.

In conclusion, 3-[(3,4-Difluorophenyl)methyl]azetidine (CAS No. 937609-49-9) stands out as a versatile molecule with significant potential in organic synthesis and pharmacology. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As ongoing studies continue to uncover new applications and insights into this compound's properties, its role in advancing medical science is expected to grow further.

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